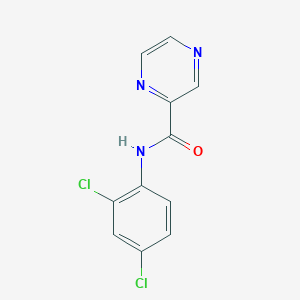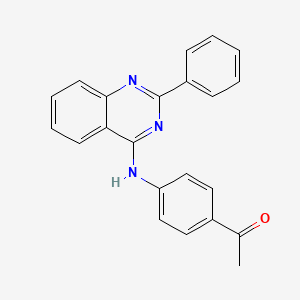![molecular formula C17H12O3 B5509415 7,10-dimethyl-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B5509415.png)
7,10-dimethyl-5H-benzo[c]furo[3,2-g]chromen-5-one
Übersicht
Beschreibung
7,10-dimethyl-5H-benzo[c]furo[3,2-g]chromen-5-one is a useful research compound. Its molecular formula is C17H12O3 and its molecular weight is 264.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 264.078644241 g/mol and the complexity rating of the compound is 407. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Green Synthesis Approaches
Kumar et al. (2015) developed a green, catalyst-free, solvent-free method for synthesizing functionalized benzo[f]furo[3,2-c]chromen-4-(5H)-ones. This method offers environmental benefits and high yield through microwave irradiation and avoids the need for column chromatography, showcasing an advanced approach for synthesizing related furo-chromen-4-ones structures (Kumar, Kaur, Gupta, & Sharma, 2015).
Synthesis of Psoralen and Allopsoralen Analogs
Garazd et al. (2001) synthesized analogs of psoralen and allopsoralen from 1-hydroxy- and 3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-ones. These compounds are significant in exploring the therapeutic potential of psoralen analogs (Garazd, Garazd, Shilin, & Khilya, 2001).
Synthesis and Reactivity of Novel Enal
Ali et al. (2020) synthesized a novel 3-chloro-3-(4,9-dimethoxy-5-oxo-5H-furo[3,2-g]chromen-6-yl)prop-2-enal and studied its reactivity with mono- and di-nitrogen nucleophiles. This research contributes to the understanding of the chemical reactivity and potential applications of such compounds in synthesizing new benzofuran derivatives (Ali, Assiri, Ibrahim, & Yahia, 2020).
Heterocyclic System Synthesis
Popova et al. (2019) focused on the synthesis of heterocyclic systems such as difuro[2,3-b:2',3'-f]chromen-3(2H)-one, utilizing derivatives like 7-dimethylaminomethyl-6-hydroxyaurone. This study is instrumental in understanding the synthesis process of complex heterocyclic systems (Popova, Mrug, Bondarenko, & Frasinyuk, 2019).
Antimicrobial and Anticancer Evaluation
Ibrahim et al. (2022) utilized a 3-chloro-3-(4,9-dimethoxy-5-oxo-5H-furo[3,2-g]chromen-6-yl)prop-2-enal for constructing novel heterocyclic systems, evaluating their antimicrobial and anticancer activities. This study demonstrates the potential of these compounds in therapeutic applications, showing varied inhibitory effects on microbes and cancer cells (Ibrahim, Al-Harbi, Allehyani, Alqurashi, & Alqarni, 2022).
Kinase Inhibition in Cancer Research
Amr et al. (2017) synthesized a series of 7H-furo[3,2-g]chromen-7-one derivatives and evaluated them as inhibitors of EGFR and VEGFR-2 kinases, crucial in cancer research. This exploration into kinase inhibition highlights the therapeutic potential of such compounds in oncology (Amr, Abdalla, Essaouy, Areef, Elgamal, Nassear, & Haschich, 2017).
Synthesis for Antimycobacterial Activity
Alvey et al. (2008) reported on the synthesis of furo[3,2-f]chromene analogs and their evaluation against mycobacterial growth. Their work contributes to the search for effective treatments against Mycobacterium species, including Mycobacterium tuberculosis (Alvey, Prado, Huteau, Saint‐Joanis, Michel, Koch, Cole, Tillequin, & Janin, 2008).
Cytotoxicity Studies
Hu et al. (2010) synthesized and characterized 2-aroyl-3-aryl-5H-furo[3,2-g]chromene derivatives, examining their cytotoxicities against specific cell lines. Their work adds valuable insights into the potential biomedical applications of these compounds (Hu, Wang, Wang, Zhu, Han, Zhou, Koirala, & Li, 2010).
Safety and Hazards
Eigenschaften
IUPAC Name |
7,10-dimethyl-[1]benzofuro[6,5-c]isochromen-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O3/c1-9-8-19-15-10(2)16-14(7-13(9)15)11-5-3-4-6-12(11)17(18)20-16/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEMXRPRUIFJJAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC2=C(C3=C(C=C12)C4=CC=CC=C4C(=O)O3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-[2,2,4-TRIMETHYL-1(2H)-QUINOLINYL]-1-ETHANONE](/img/structure/B5509338.png)
![8-fluoro-N-[2-(1-pyrrolidinylsulfonyl)ethyl]-2-quinolinecarboxamide](/img/structure/B5509339.png)
![3-(1-methylbutyl)-8-[(6-methylpyridin-3-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5509347.png)
![4-{4-[4-(2-naphthoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5509359.png)
![9-[4-(difluoromethoxy)benzyl]-2-(2-hydroxyethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5509367.png)


![ethyl 4-{[(2-nitrophenoxy)acetyl]amino}benzoate](/img/structure/B5509400.png)
![(1S,5R)-3-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5509403.png)
![N-({N'-[(E)-(Furan-2-YL)methylidene]hydrazinecarbonyl}methyl)-2-(3-methylphenoxy)acetamide](/img/structure/B5509413.png)

![N-[(5-{[6-(hydroxymethyl)-1,4-oxazepan-4-yl]methyl}-2-furyl)methyl]-N-methylmethanesulfonamide](/img/structure/B5509431.png)
![1-(2-{1-[(3-isopropyl-5-isoxazolyl)carbonyl]-2-piperidinyl}ethyl)-2-pyrrolidinone](/img/structure/B5509437.png)
![(1S*,5R*)-6-benzyl-3-(2,6-difluorobenzoyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5509443.png)
